2-Methylpentyl isobutyrate
Description
Structure
3D Structure
Properties
CAS No. |
84254-82-0 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-methylpentyl 2-methylpropanoate |
InChI |
InChI=1S/C10H20O2/c1-5-6-9(4)7-12-10(11)8(2)3/h8-9H,5-7H2,1-4H3 |
InChI Key |
VXQWSPZASJTSMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)COC(=O)C(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Studies of 2 Methylpentyl Isobutyrate
Esterification Reactions for Controlled Synthesis of 2-Methylpentyl Isobutyrate
The most direct and common method for synthesizing this compound is the Fischer esterification of isobutyric acid with 2-methyl-1-pentanol. This acid-catalyzed reaction is an equilibrium process, and its efficiency is dictated by a careful balance of kinetic and thermodynamic factors, catalyst selection, and reaction conditions. byjus.commasterorganicchemistry.comorganic-chemistry.org
From a thermodynamic standpoint, Fischer esterification is typically a nearly thermoneutral or slightly exothermic reaction, with an average standard enthalpy change (ΔH°) of about -3 ± 2 kJ/mol. This implies that temperature changes have a minimal effect on the equilibrium constant. The primary thermodynamic challenge is the position of the equilibrium. Since the reaction produces one mole of ester and one mole of water from one mole of acid and one mole of alcohol, the equilibrium constant is often close to 1. To achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished by using one of the reactants, usually the less expensive alcohol, in large excess or by actively removing water as it is formed. organic-chemistry.orgmasterorganicchemistry.com
Catalysis is essential for achieving practical reaction rates in esterification. Both homogeneous and heterogeneous catalysts are employed, each with distinct advantages and disadvantages.
Homogeneous Catalysis: Traditional homogeneous catalysts are strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), or Lewis acids. byjus.commasterorganicchemistry.com These catalysts are highly effective due to their excellent miscibility in the reaction medium, leading to high reaction rates. Simple zinc(II) salts, particularly those with poorly coordinating anions like zinc oxide, have also been shown to be effective homogeneous catalysts for the esterification of fatty acids with long-chain alcohols. nih.govacs.org The main drawback of homogeneous catalysts is the difficulty in separating them from the product mixture, which can lead to corrosion issues and complex purification procedures. nih.gov
Heterogeneous Catalysis: To overcome the limitations of homogeneous systems, significant research has focused on solid acid catalysts. These catalysts are easily separated from the reaction mixture by filtration, simplifying product work-up and allowing for catalyst recycling. nih.gov Examples of heterogeneous catalysts applicable to ester synthesis include:
Graphene oxide: An efficient and reusable acid catalyst for a wide range of aliphatic and aromatic acids and alcohols. organic-chemistry.org
Silica chloride: Effective for both esterification and transesterification reactions. organic-chemistry.org
Macroporous polymeric acid catalysts: These allow for esterification under mild conditions (50 to 80°C) without the need for water removal. organic-chemistry.org
Zeolites and other solid acids: Materials like iron-supported Zr/Ti solid acids have demonstrated catalytic activity in ester synthesis.
While heterogeneous catalysts offer process advantages, they can sometimes suffer from lower activity, leaching of active sites, and poisoning phenomena compared to their homogeneous counterparts. nih.gov
Optimizing reaction parameters is crucial for maximizing the yield and selectivity of this compound. Key variables include temperature, reactant molar ratio, and the use of solvents.
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, for biocatalytic processes, excessively high temperatures can denature the enzyme catalyst. mdpi.com In conventional Fischer esterification, the temperature is often set to the boiling point of the reaction mixture to facilitate reflux and, if applicable, the azeotropic removal of water. masterorganicchemistry.com
Molar Ratio: As an equilibrium-limited reaction, employing a large excess of one reactant (typically the alcohol) can significantly increase the conversion of the other reactant (the carboxylic acid). masterorganicchemistry.com Studies have shown that increasing the alcohol-to-acid ratio from 1:1 to 10:1 can improve ester yield from 65% to 97% at equilibrium. masterorganicchemistry.com
Water Removal: The most effective strategy to drive the reaction to completion is the continuous removal of the water byproduct, in accordance with Le Châtelier's principle. organic-chemistry.orgmasterorganicchemistry.com A common laboratory and industrial technique is to use a Dean-Stark apparatus with an azeotrope-forming solvent like toluene. The solvent co-distills with water, which is then separated in the trap, while the dried solvent is returned to the reaction vessel. masterorganicchemistry.com
Solvent: While the alcohol reactant often serves as the solvent, an inert solvent can be used, particularly for water removal. masterorganicchemistry.com Studies using supercritical carbon dioxide as a medium have shown higher initial reaction rates compared to conventional organic solvents like n-hexane, demonstrating the potential of alternative solvent systems. researchgate.net
An example of parameter optimization in a similar system is the enzymatic synthesis of pentyl oleate, where temperature and the initial concentrations of both the acid and alcohol were key factors in maximizing ester production. mdpi.com
Exploration of Alternative Synthetic Routes for Structurally Related Isobutyrate Esters
Beyond direct esterification, other synthetic methodologies can be employed to produce structurally complex isobutyrate esters. These routes often involve the formation of key intermediates that are subsequently converted to the desired ester.
An important structural analog, 3-hydroxy-2,2,4-trimethylpentyl isobutyrate, can be synthesized via a base-catalyzed self-condensation of isobutyraldehyde (B47883). This process involves an initial aldol (B89426) condensation of two isobutyraldehyde molecules to form 3-hydroxy-2,2,4-trimethylpentanal. scirp.org This aldol intermediate then reacts with a third molecule of isobutyraldehyde in a Tishchenko-type reaction, where one aldehyde is oxidized to a carboxylic acid and the other is reduced to an alcohol, which then combine to form the final ester product. scirp.org
This reaction is effectively catalyzed by alkaline earth metal hydroxides, such as calcium hydroxide (B78521) (Ca(OH)₂) or barium hydroxide (Ba(OH)₂), in the presence of a carboxylic acid co-catalyst like isobutyric acid. google.com The process offers high yields of the desired ester in a single step from a readily available starting material. google.com
| Isobutyraldehyde (parts) | Catalyst (parts) | Co-Catalyst (parts) | Reaction Time (hours) | Temperature (°C) | Yield of Theory (%) |
|---|---|---|---|---|---|
| 250 | Ca(OH)₂ (15) | 2,2,4-trimethyl-3-hydroxypentanoic acid (8.75) | 1.75 | 60-80 | 76.6 |
| 250 | Ca(OH)₂ (5) | Isobutyric acid (5) | 3 | 60-80 | 61.3 |
Transesterification is a powerful method for converting one ester into another by exchanging the alcohol moiety. wikipedia.orgmasterorganicchemistry.com This equilibrium reaction is catalyzed by either acids or bases and is particularly useful for preparing esters of α-hydroxy acids, such as α-hydroxyisobutyric acid. wikipedia.orggoogle.com
In this process, a lower alkyl ester of an α-hydroxy acid (e.g., methyl 2-hydroxyisobutyrate) is reacted with a different, often higher-boiling, alcohol. google.comresearchgate.net To drive the equilibrium towards the desired product, the lower-boiling alcohol that is formed as a byproduct is typically removed by distillation. wikipedia.orggoogle.com This method allows for the synthesis of a wide range of α-hydroxyisobutyrate esters from a common precursor. Both chemical (acid/base) and enzymatic catalysts can be employed to facilitate the reaction. google.com The mechanism involves the nucleophilic attack of the incoming alcohol on the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate that subsequently collapses to form the new ester and release the original alcohol. wikipedia.org
Novel Reaction Pathways and Patent Landscape Analysis for Isobutyrate Ester Formation
The synthesis of isobutyrate esters, including this compound, has traditionally relied on methods like Fischer esterification, which involves the reaction of isobutyric acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com However, these methods can have disadvantages, such as the need to remove water, the use of corrosive acids, and the generation of by-products. google.com Consequently, research has focused on developing novel reaction pathways that offer higher yields, greater efficiency, and more environmentally benign conditions. This section explores these advanced synthetic methodologies and analyzes the corresponding patent landscape to identify key technological trends.
Novel Synthetic Routes for Isobutyrate Esters
Modern organic synthesis has introduced several innovative approaches to ester formation that overcome the limitations of classical methods. These pathways often employ advanced catalytic systems or alternative reaction mechanisms.
Catalytic Transesterification
Transesterification is a process where the organic group of an ester is exchanged with the organic group of an alcohol. wikipedia.org This method is particularly advantageous for producing esters from larger or more complex alcohols, like 2-methylpentanol, by reacting them with a more common and readily available isobutyrate, such as methyl isobutyrate or ethyl isobutyrate. The reaction is an equilibrium that is driven forward by removing the lower-boiling alcohol (e.g., methanol) by distillation. google.comwikipedia.org
The reaction can be catalyzed by acids or bases. wikipedia.org
Base-Catalyzed Transesterification: Bases, such as sodium methylate, catalyze the reaction by deprotonating the alcohol, making it a more potent nucleophile. google.commasterorganicchemistry.com This approach simplifies the isolation of the final ester product as only a small amount of alkaline catalyst needs to be neutralized. google.com
Acid-Catalyzed Transesterification: Strong acids protonate the carbonyl group of the starting ester, rendering it more electrophilic and susceptible to attack by the alcohol. wikipedia.orgmasterorganicchemistry.com
Recent advancements have focused on heterogeneous catalysts to simplify product purification and catalyst recycling.
| Catalyst Type | Example Catalyst | Key Advantages | Source |
|---|---|---|---|
| Homogeneous Base | Sodium Methylate | Effective for sterically hindered alcohols; simplifies product isolation. | google.com |
| Heterogeneous Acid | Cation Exchange Resins (e.g., Dowex 50Wx8-400) | Easily separated from the reaction mixture; reusable; can be used in continuous processes. | google.comresearchgate.net |
| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Promote reactions at room temperature; high efficiency for secondary alcohols. | organic-chemistry.org |
| Metal Cluster | Tetranuclear Zinc Cluster | Mild reaction conditions; tolerates various functional groups. | organic-chemistry.org |
Enzymatic Synthesis
The use of biocatalysts, particularly lipases, represents a significant advancement in ester synthesis. Enzymatic reactions offer high selectivity, operate under mild conditions (temperature and pressure), and reduce the formation of by-products. patsnap.comulpgc.es Lipases can catalyze both the direct esterification of isobutyric acid and the transesterification of an existing isobutyrate ester. wikipedia.orgmdpi.com For instance, immobilized lipases like Lipozyme 435 have been successfully used in continuous packed bed reactors for the synthesis of other pentyl esters, demonstrating the technical feasibility for industrial-scale production. ulpgc.es This approach is particularly valuable for producing high-quality esters for the food and fragrance industries. patsnap.com
Carbonylation Reactions (Koch Synthesis)
A fundamentally different approach involves building the isobutyrate structure from simple, readily available chemical feedstocks. The Koch synthesis allows for the production of isobutyric acid or its esters by reacting propylene (B89431) with carbon monoxide and a hydroxy compound (water or an alcohol) in the presence of a strong acid catalyst like hydrogen fluoride. google.comgoogle.com This process provides a direct route from petrochemical building blocks to the desired isobutyrate structure. Continuous one-step methods have been developed to improve efficiency and yield, operating at temperatures between 80°C and 160°C. google.com
Oxidative Esterification
Another novel pathway is the direct oxidative esterification of an aldehyde with an alcohol. For example, research has demonstrated the conversion of isobutyraldehyde and methanol (B129727) to methyl isobutyrate using gold nanoclusters supported on mixed oxides as a catalyst. researchgate.net This method utilizes molecular oxygen as the oxidant and represents a direct route from aldehydes, which can be derived from hydroformylation of olefins.
Patent Landscape Analysis
A patent landscape analysis helps to identify trends in technological innovation, key industrial players, and areas of active research. nih.gov The patent literature for isobutyrate ester formation reveals a focus on improving process efficiency, developing novel catalysts, and utilizing sustainable feedstocks.
Key areas of innovation highlighted in the patent record include:
Improved Process Economics: A significant driver for innovation is the development of commercially practical methods that overcome the drawbacks of older processes. For example, patent US3057914A describes a process that produces two moles of isobutyrate ester for each mole of a specific reactant (2,2,4,4-tetramethyl-1,3-cyclobutanedione), avoiding the need for preparing isobutyryl chloride or the extensive purification required in direct esterification. google.com
Continuous Manufacturing Processes: Patents such as EP0101719B1 and US4452999A focus on continuous reaction processes for producing isobutyric acid or its esters from propylene and carbon monoxide. google.comgoogle.com These patents detail specific operating conditions, such as temperature, pressure, and residence time, to maximize yield and selectivity while minimizing the formation of by-products like oligomers. google.com
Biocatalysis and Fermentation: There is growing patent activity around the biological production of isobutyric acid and its derivatives. This includes the discovery and application of novel esterases with high catalytic efficiency for synthesizing short-chain esters. patsnap.com These biocatalytic methods are positioned as a way to produce "natural" products for the food and fragrance industries. patsnap.com Another approach involves microbial production of isobutyrate from organic waste via methanol chain elongation, demonstrating a move towards a circular economy. researchgate.net
The following table summarizes representative patents in the field of isobutyrate ester synthesis.
| Patent Number | Assignee/Owner | Title/Subject of Invention | Key Innovation | Source |
|---|---|---|---|---|
| US3057914A | The Givaudan Corporation | Process for the preparation of isobutyrate esters | A novel process reacting 2,2,4,4-tetramethyl-1,3-cyclobutanedione with an alcohol, yielding two moles of ester per mole of reactant and simplifying purification. | google.com |
| EP0101719B1 | Not specified in source | Formation of isobutyric acid or methyl isobutyrate | A continuous process reacting propylene with carbon monoxide and water/methanol using liquid hydrogen fluoride, overcoming issues of prior art like oligomer formation. | google.com |
| US3278585A | Not specified in source | Process for esterification of secondary alcohols | Use of a solid cation exchange resin as a catalyst for esterifying secondary alcohols, which are prone to decomposition with conventional strong acid catalysts. | google.com |
| US4452999A | Not specified in source | Method for making isobutyric acid | A continuous one-step Koch synthesis method with short dwell times (<20 minutes) and high yields (>90%) for producing isobutyric acid or its lower alkyl esters. | google.com |
This analysis indicates a clear trend away from classical batch esterification towards more sophisticated, continuous processes and the adoption of advanced catalytic systems, including both heterogeneous chemical catalysts and biocatalysts.
Sophisticated Analytical Techniques and Structural Characterization in 2 Methylpentyl Isobutyrate Research
Advanced Chromatographic and Mass Spectrometric Profiling
Chromatographic techniques coupled with mass spectrometry are foundational for the analysis of volatile and semi-volatile compounds. These methods provide the high sensitivity and selectivity required to isolate and identify specific molecules like 2-methylpentyl isobutyrate from intricate biological or chemical matrices.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile organic compounds (VOCs), including esters. mdpi.comnih.gov It combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. nih.govnih.gov In this process, a sample is vaporized and separated into its individual components as it travels through a capillary column. The separation is based on the compounds' differing boiling points and affinities for the column's stationary phase. nih.gov As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum serves as a chemical "fingerprint," which can be compared against spectral libraries for positive identification. nih.gov
GC-MS is widely employed for both qualitative and quantitative analysis in diverse and complex matrices such as food, beverages, and environmental samples. nih.govnih.govfrontiersin.org For quantification, the area of a chromatographic peak for a specific compound is measured and compared against the response of a known concentration of an internal or external standard. nih.gov The choice of column, temperature programming, and ionization method are critical parameters that are optimized to achieve the desired separation and sensitivity. nih.govnih.govmdpi.com
Table 1: Typical GC-MS Operating Parameters for Volatile Ester Analysis
| Parameter | Typical Specification | Purpose |
|---|---|---|
| Column Type | HP-5MS, DB-5ms, DB-WAX | Stationary phase chemistry dictates separation based on polarity and volatility. mdpi.comnih.govunicam.it |
| Column Dimensions | 30-60 m length, 0.25 mm i.d., 0.25 µm film thickness | Longer columns provide better resolution for complex mixtures. mdpi.comnih.govunicam.it |
| Carrier Gas | Helium | Inert gas to carry analytes through the column at a constant flow rate (e.g., 1.0-1.5 mL/min). mdpi.comnih.govuitm.edu.my |
| Injector Temperature | 250-260 °C | Ensures rapid and complete vaporization of the sample. nih.govnih.gov |
| Oven Temperature Program | Initial hold (e.g., 40°C), ramped increases (e.g., 5°C/min) to a final temperature (e.g., 250°C) | A programmed temperature gradient allows for the separation of compounds with a wide range of boiling points. nih.govmdpi.comuitm.edu.my |
| MS Detector | Quadrupole, Time-of-Flight (TOF) | Mass analyzer that separates ions based on their mass-to-charge ratio. |
| Ionization Mode | Electron Ionization (EI) | Standard hard ionization technique at 70 eV, creating reproducible fragmentation patterns for library matching. mdpi.comnih.gov |
| MS Transfer Line Temp | 250-280 °C | Prevents condensation of analytes between the GC and the MS. nih.govunicam.it |
Headspace-Solid Phase Microextraction (HS-SPME) is a modern, solvent-free sample preparation technique that is highly effective for extracting VOCs from solid or liquid samples prior to GC-MS analysis. mdpi.commdpi.com This method is particularly valuable for analyzing the aroma profiles of fruits, beverages, and other food products where esters like this compound are key flavor contributors. nih.govfrontiersin.orgscielo.org.pe
The HS-SPME process involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase) above the sample. Volatile compounds partition from the sample matrix into the headspace and are then adsorbed onto the fiber. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the hot injector of the gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis. mdpi.com The efficiency of the extraction depends on several factors, including the fiber coating, extraction time, temperature, and sample matrix composition (e.g., salt concentration). unicam.ituitm.edu.my These parameters are often optimized using experimental designs to maximize the recovery of target analytes. mdpi.comuitm.edu.my
Table 2: Optimization of HS-SPME Parameters for Volatile Compound Extraction
| Parameter | Range/Options | Influence on Extraction |
|---|---|---|
| SPME Fiber Coating | DVB/CAR/PDMS, CAR/PDMS, PDMS/DVB | The choice of fiber coating is crucial and depends on the polarity and molecular weight of the target analytes. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective for a broad range of volatiles. mdpi.comunicam.itscielo.org.pe |
| Extraction Temperature | 30 - 80 °C | Higher temperatures increase the vapor pressure of analytes, facilitating their transfer to the headspace, but can alter the sample's natural profile. mdpi.comuitm.edu.my |
| Extraction Time | 10 - 40 min | The time required to reach equilibrium between the sample, headspace, and fiber. Longer times generally increase the amount of analyte extracted, up to a point of saturation. mdpi.comuitm.edu.my |
| Incubation/Equilibration Time | 10 - 40 min | A pre-extraction period to allow volatiles to equilibrate in the headspace before the fiber is exposed. mdpi.comunicam.it |
| Salt Addition (e.g., NaCl) | 1 g - Saturated Solution | Adding salt to aqueous samples increases the ionic strength, which can decrease the solubility of organic analytes and promote their release into the headspace ("salting-out" effect). unicam.ituitm.edu.my |
For exceptionally complex mixtures, such as petroleum distillates or the intricate aroma profiles of natural products, conventional one-dimensional GC may not provide sufficient resolving power. dlr.decopernicus.org Comprehensive two-dimensional gas chromatography (GCxGC) is an advanced technique that offers significantly enhanced separation capacity. nih.govmdpi.com This method is particularly adept at separating isomeric compounds, such as the various structural isomers of esters, which often co-elute in 1D-GC.
In a GCxGC system, two columns with different stationary phase selectivities (e.g., a non-polar column followed by a polar column) are connected in series via a modulator. copernicus.org The modulator traps small, sequential fractions of the effluent from the first-dimension column and then rapidly re-injects them onto the second-dimension column for a fast, secondary separation. dlr.de The result is a two-dimensional chromatogram where compounds are separated based on volatility in the first dimension and polarity in the second, creating a structured and highly resolved plot. copernicus.org This enhanced separation allows for the characterization of minor components and the clear differentiation of isomers that would otherwise be unresolved. nih.gov When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GCxGC provides high-resolution separation and rapid mass spectral acquisition, making it a powerful tool for the comprehensive profiling of complex volatile samples. nih.gov
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation of this compound
While GC-MS is excellent for identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structural elucidation of organic molecules, including the determination of stereochemistry. core.ac.ukresearchgate.net NMR spectroscopy is based on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. mdpi.com
For a molecule like this compound, one-dimensional (1D) NMR experiments such as ¹H (proton) and ¹³C (carbon-13) NMR provide primary structural information. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete bonding framework by revealing correlations between neighboring protons (¹H-¹H COSY), direct carbon-proton attachments (¹H-¹³C HSQC), and longer-range carbon-proton connectivities (¹H-¹³C HMBC). core.ac.ukencyclopedia.pub This suite of experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure.
Carbon-13 NMR spectroscopy is a specific NMR technique that provides a signal for each chemically unique carbon atom in a molecule. libretexts.org This makes it an invaluable tool for determining the carbon skeleton. In a standard broadband-decoupled ¹³C NMR spectrum, each non-equivalent carbon atom produces a single peak, allowing for a direct count of the different carbon environments. docbrown.info
For this compound, which has a total of 10 carbon atoms, the number of distinct signals in the ¹³C NMR spectrum will depend on the molecule's symmetry. Due to the presence of two non-equivalent methyl groups in the isobutyrate moiety and the chiral center in the 2-methylpentyl group, all 10 carbon atoms are expected to be chemically non-equivalent, resulting in 10 distinct signals. The chemical shift (δ) of each signal, measured in parts per million (ppm), is indicative of the carbon's electronic environment. docbrown.info For example, the carbonyl carbon (C=O) of the ester group will appear far downfield (at a high ppm value) compared to the sp³-hybridized alkyl carbons. libretexts.org
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom Type | General Chemical Shift Range (ppm) | Notes |
|---|---|---|
| Ester Carbonyl (C=O) | 170 - 180 δ | The C=O group is highly deshielded and appears at the lowest field. libretexts.org |
| Oxygen-linked Methylene (B1212753) (-O-CH₂-) | 60 - 70 δ | The carbon is deshielded due to its attachment to the electronegative oxygen atom. |
| Methine (-CH-) | 25 - 45 δ | Includes the two distinct methine carbons in the isobutyrate and 2-methylpentyl groups. docbrown.infodocbrown.info |
| Methylene (-CH₂-) | 15 - 40 δ | Represents the internal methylene groups of the pentyl chain. docbrown.info |
| Methyl (-CH₃) | 10 - 30 δ | The four methyl groups will appear in the most upfield region of the spectrum. docbrown.infodocbrown.info |
Quantum Chemical Approaches to Spectroscopic Data Interpretation and Molecular Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become an indispensable tool for complementing experimental spectroscopic data in structural analysis. nih.govnih.gov These computational methods can predict a molecule's minimum energy conformation (its three-dimensional structure), vibrational frequencies, and NMR chemical shifts with a high degree of accuracy. pnrjournal.com
By calculating the theoretical vibrational frequencies of a proposed structure, researchers can compare the computed spectrum with experimental data from Fourier-transform infrared (FTIR) or Raman spectroscopy to confirm vibrational mode assignments. nih.gov Similarly, predicting NMR chemical shifts can be crucial for assigning signals in complex experimental spectra, especially for molecules with many overlapping resonances. This synergy between theoretical prediction and experimental measurement provides a powerful, integrated approach to confirm the structure of compounds like this compound, reducing ambiguity and increasing the confidence of the structural assignment. nih.govpnrjournal.com
Computational Prediction of NMR Chemical Shifts for Isobutyrate Esters (referencing studies on Methyl Isobutyrate analogs)
The accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become an indispensable tool in the structural elucidation of organic molecules, including isobutyrate esters. nih.gov These techniques complement experimental data, aiding in spectral assignment and providing deeper insights into molecular structure. The primary approaches for these predictions fall into two main categories: Quantum Mechanics (QM) methods and Machine Learning (ML) models. mdpi.com
QM approaches, particularly those using Density Functional Theory (DFT), are widely employed for their reliability. scielo.br The Gauge-Including Atomic Orbital (GIAO) method is frequently combined with DFT calculations (e.g., using the B3LYP functional with a basis set like 6-31G**) to compute the NMR shielding tensors, from which chemical shifts are derived. nih.govnih.gov For esters, specific models like CHARGE have also been developed, which account for the distinct electronic environment created by the ester group by incorporating factors such as electric field, magnetic anisotropy, and steric effects. nih.gov Studies on a range of esters have demonstrated that DFT-based methods can achieve a high degree of accuracy. For instance, GIAO calculations have been reported to yield a root mean square (r.m.s.) error of approximately 0.2 ppm for ¹H chemical shifts, though larger deviations can occur for protons near electronegative atoms. nih.gov
More recently, machine learning has emerged as a powerful, high-throughput alternative. ML-based tools can be 100-1000 times faster than QM approaches while offering comparable accuracy. mdpi.com These models, often utilizing Graph Neural Networks (GNNs), are trained on large datasets of experimentally determined NMR spectra and molecular structures. nih.gov By learning the complex relationships between chemical environment and NMR shielding, they can predict chemical shifts for novel structures. Advanced ML models have reported mean absolute errors (MAE) for ¹H chemical shifts of less than 0.10 ppm, surpassing the typical accuracy of many QM methods. mdpi.com
The table below summarizes the comparative accuracy of different computational methods used for predicting NMR chemical shifts in small organic molecules, analogous to the analysis required for isobutyrate esters.
| Method Type | Specific Method/Model | Typical Accuracy (¹H NMR) | Typical Accuracy (¹³C NMR) | Reference |
| Quantum Mechanics | GIAO (B3LYP/6-31G**) | ~0.2 ppm (r.m.s. error) | 2.0-4.0 ppm (MAE) | mdpi.comnih.gov |
| Quantum Mechanics | CHARGE Model | <0.1 ppm (r.m.s. error) | Not Specified | nih.gov |
| Machine Learning | HOSE-code based | 0.2-0.3 ppm (MAE) | Not Specified | mdpi.com |
| Machine Learning | Graph Neural Network (GNN) | <0.10 - 0.20 ppm (MAE) | >2.00 ppm (MAE) | mdpi.com |
These computational tools are vital in the study of isobutyrate esters. By predicting the ¹H and ¹³C NMR spectra for compounds like methyl isobutyrate and its analogs, researchers can resolve ambiguities in experimental spectra, confirm structural assignments, and investigate the electronic effects of substituents.
Molecular Modeling and Conformational Analysis of this compound for Spectroscopic Correlation
Due to the presence of multiple single bonds, this compound is a flexible molecule that can exist in numerous spatial arrangements, or conformations. Molecular modeling and conformational analysis are computational techniques used to identify the most stable, low-energy conformations and to understand how this conformational equilibrium influences the molecule's observable properties, particularly its NMR spectrum. nih.gov
The process begins with a conformational search, where computational software systematically rotates the rotatable bonds in the molecule to generate a wide range of possible three-dimensional structures. uncw.edu Each of these initial structures is then subjected to geometry optimization using quantum mechanical methods, such as DFT or semi-empirical methods, to find the nearest local energy minimum. uncw.educomporgchem.com This step refines the bond lengths, angles, and dihedral angles to produce energetically favorable conformers.
Once a set of stable conformers is identified, their relative energies are calculated with high accuracy. These energies are crucial for determining the equilibrium population of each conformer at a given temperature using the Boltzmann distribution function. uncw.edu Conformations with lower energy are more stable and will be more populated in a sample of the compound.
The final step is the correlation with spectroscopic data. NMR chemical shifts are calculated for each of the most populated conformers. nih.gov The predicted NMR spectrum for the molecule is then calculated as a weighted average of the chemical shifts of the individual conformers, with the weighting factor for each conformer being its Boltzmann population percentage. uncw.edu This averaged, predicted spectrum is then compared directly with the experimentally measured NMR spectrum. A strong correlation between the predicted and experimental spectra provides powerful evidence that the computational model has accurately described the conformational preferences of this compound in solution. nih.gov This approach allows researchers to deduce the dominant three-dimensional shape of the molecule, which is fundamental to understanding its physical and chemical properties.
The following table provides a hypothetical example of a conformational analysis summary for this compound, illustrating how relative energies translate into population distributions.
| Conformer ID | Key Dihedral Angle(s) | Calculated Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) |
| Conf-1 | (C-O-C-C) = 180° (anti) | 0.00 | 65.1 |
| Conf-2 | (C-O-C-C) = 60° (gauche) | 0.50 | 23.9 |
| Conf-3 | (C-O-C-C) = -60° (gauche) | 0.55 | 21.0 |
| Conf-4 | (C-C-C-C) = 180° (anti) | 1.20 | 4.0 |
Environmental Dynamics and Ecotoxicological Research Frameworks for Isobutyrate Esters
Environmental Fate and Transport Mechanisms of Aliphatic Esters
The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments. researchgate.net For aliphatic esters like 2-methylpentyl isobutyrate, key processes governing their distribution and persistence include biodegradation, volatilization, and hydrolysis.
While specific biodegradation data for this compound is limited, studies on analogous compounds such as 2-methylpropyl isobutyrate (isobutyl isobutyrate) provide significant insights. Aliphatic esters are generally expected to undergo ready biodegradation in both aquatic and terrestrial environments. nih.gov The primary pathway for this degradation is aerobic microbial action. oecd.org
The process begins with enzymatic hydrolysis, where microorganisms cleave the ester bond. This initial step yields the corresponding alcohol and carboxylic acid—in the case of isobutyl isobutyrate, this would be isobutanol and isobutyric acid. oecd.org These intermediate products are then typically readily metabolized by a wide range of microorganisms through established metabolic pathways, ultimately leading to their conversion to carbon dioxide and water.
Under anaerobic conditions, such as in certain sediments or contaminated groundwater, acetogenic bacteria have been shown to hydrolyze methyl esters of isobutyrate, indicating that degradation can proceed even in the absence of oxygen. nm.gov The kinetics of biodegradation are influenced by factors including microbial population density, temperature, pH, and nutrient availability. mdpi.com
Table 1: Conceptual Biodegradation Pathway for Isobutyrate Esters
| Step | Process | Reactant(s) | Key Enzymes (Hypothetical) | Product(s) |
| 1 | Initial Hydrolysis | Isobutyrate Ester + Water | Esterases / Lipases | Isobutyric Acid + Corresponding Alcohol |
| 2 | Alcohol Oxidation | Alcohol + Oxygen | Alcohol Dehydrogenase | Aldehyde / Ketone |
| 3 | Acid Metabolism | Isobutyric Acid | Acyl-CoA Synthetase | Isobutyryl-CoA |
| 4 | Further Metabolism | Intermediate Products | Various (e.g., Krebs Cycle Enzymes) | Carbon Dioxide + Water + Biomass |
Volatilization is a significant transport mechanism for relatively volatile compounds from water or soil surfaces into the atmosphere. The rate of this process is governed by a compound's vapor pressure and its Henry's Law constant. For isobutyl isobutyrate, the volatilization half-life from a model river is estimated to be approximately 1.67 hours, while from a model lake, it is around 4.96 days, indicating that volatilization from moving surface waters is an important removal process. oecd.org
Hydrolytic stability, the resistance of a chemical to react with water, is highly dependent on pH and temperature. nist.govresearchgate.net For esters, hydrolysis can be catalyzed by both acids and bases. Under neutral environmental conditions (pH 7) at 25°C, the hydrolysis half-life for isobutyl isobutyrate is estimated to be very long, around 9.2 years. oecd.org However, this rate increases significantly under alkaline conditions. At a pH of 8, the hydrolysis half-life decreases to approximately 337 days. oecd.org This suggests that in alkaline soils or waters, chemical hydrolysis can become a more relevant degradation pathway. chemrxiv.orgnih.gov
Table 2: Factors Influencing Volatilization and Hydrolysis of Isobutyrate Esters
| Process | Influencing Factor | Effect on Rate | Rationale |
| Volatilization | Vapor Pressure | Increases with higher vapor pressure | Higher tendency to transition from liquid to gas phase. |
| Henry's Law Constant | Increases with higher constant | Indicates greater partitioning from water to air. | |
| Water Body Dynamics | Higher in moving water (rivers) | Turbulence increases the surface area and rate of exchange with the atmosphere. oecd.org | |
| Hydrolysis | pH | Significantly faster at high pH (alkaline) | Base-catalyzed hydrolysis is a dominant mechanism for esters. oecd.orgnih.gov |
| Temperature | Increases with higher temperature | Reaction rates generally increase with temperature. nist.gov | |
| Water Salinity/Matrix | Can have minor effects | The presence of other ions can slightly alter reaction kinetics. |
Ecotoxicological Assessment Methodologies and Environmental Impact Studies
Ecotoxicology assesses the harmful effects of chemical contaminants on all levels of biological organization, from individual organisms to entire ecosystems. nih.govresearchgate.net
Assessing the risk of chemicals to aquatic organisms involves comparing the predicted environmental concentration (PEC) with the concentration known to cause adverse effects, often derived from standardized toxicity tests. unl.eduepa.gov Modern conceptual frameworks in aquatic ecotoxicology aim to create a more robust link between exposure and effects. researchgate.netunl.edu
One such framework involves defining the "ecotoxicologically relevant concentration" (ERC), which is the measure of concentration that best correlates with the observed toxicological effect. unl.edu This approach allows for a more flexible and scientifically sound risk assessment. Other frameworks, such as "ecotoxicogenomics," integrate genomics and proteomics to understand the molecular mechanisms of toxicity, offering insights into how chemicals affect organisms at a subcellular level. mdpi.com These advanced methodologies help in developing predictive models for chemical toxicity and identifying sensitive biomarkers of exposure.
Understanding the potential for exposure requires identifying the pathways a chemical takes from its source to a receptor organism. nih.gov For aliphatic esters released into the environment, several direct and indirect pathways are possible. Direct pathways include immediate contact with contaminated water or air. nih.gov
Indirect pathways are more complex and can involve multiple steps. For example, an ester may be released into the atmosphere, deposit onto soil, and then be transported via runoff into surface water. nih.gov Once in an aquatic system, esters can partition between the water column, sediment, and biota. The distribution is influenced by the compound's physicochemical properties, such as its water solubility and octanol-water partition coefficient (Kow). For isobutyl isobutyrate, modeling suggests it would distribute primarily into soil (52.7%) and water (34.4%), with a smaller fraction entering the air (12.6%) and sediment (0.23%). oecd.org The potential for bioaccumulation in organisms is generally considered low for this compound. oecd.org
Stoichiometric ecotoxicology is an emerging framework that integrates the principles of ecological stoichiometry—the study of the balance of energy and elements in ecological systems—with ecotoxicology. escholarship.orgesf.eduoup.com This approach examines how chemical contaminants interact with nutrient availability and elemental balances to affect organisms and ecosystems. esf.edu
Traditional toxicity testing is often conducted under nutrient-rich conditions, which may not reflect natural environments where organisms can be limited by essential elements like nitrogen or phosphorus. oup.com Stoichiometric ecotoxicology posits that an organism's response to a chemical stressor can be significantly altered by its nutritional state. escholarship.orgresearchgate.net For instance, an elemental imbalance between an organism and its food source can exacerbate the toxic effects of a chemical. oup.com This framework provides a more mechanistic understanding of how chemical stressors impact trophic interactions, community structure, and ecosystem-level processes by considering the crucial interplay between toxicology and elemental nutrition. esf.eduwikipedia.org
Advanced Research Applications and Methodological Development Utilizing 2 Methylpentyl Isobutyrate
Applications in Advanced Analytical Chemistry Methodologies
The detection and quantification of volatile organic compounds (VOCs) are critical in fields ranging from environmental science to food chemistry and product safety. As a volatile ester, 2-methylpentyl isobutyrate is relevant to the development and application of sophisticated analytical techniques.
Aroma design systems are sophisticated platforms used to create and modify complex scent profiles by combining various volatile chemical compounds. These systems are integral to the food, beverage, and fragrance industries. The modification of volatile chemical compositions involves the precise addition or removal of specific compounds to achieve a desired aromatic outcome. Esters are a critical class of compounds in this field due to their wide range of fruity and pleasant odors.
While the principles of aroma design are well-established, specific research detailing the application of this compound in the development of these systems is not extensively documented. However, its properties as an ester suggest it could be a component in building complex aroma profiles. The table below illustrates conceptually how different esters contribute to various aroma profiles, a fundamental concept in aroma design.
Table 1: Conceptual Contribution of Various Esters to Aroma Profiles
| Ester Compound | Typical Aroma Description | Potential Role in Aroma Design |
|---|---|---|
| Ethyl Acetate (B1210297) | Sweet, Fruity (Nail Polish Remover) | Top note, solvent character |
| Isoamyl Acetate | Banana, Pear | Fruity mid-note |
| Methyl Salicylate | Wintergreen | Medicinal, minty note |
| This compound | (Fruity, ester-like-inferred) | Hypothetical fruity base or mid-note |
The identification of individual volatile organic compounds (VOCs) in complex matrices, such as consumer products, is a significant challenge in analytical chemistry. Advanced techniques like gas chromatography-mass spectrometry (GC-MS) are essential for separating and identifying trace amounts of these compounds.
Research has identified this compound as a component in the emissions of fragranced consumer products. core.ac.uk The analysis of such products involves headspace sampling followed by GC-MS to detect and quantify the various VOCs present, even at low concentrations. core.ac.uk This application underscores the importance of having robust analytical methods for monitoring the chemical composition of everyday products.
The following table provides a hypothetical representation of data that could be obtained from a GC-MS analysis of a complex mixture containing this compound.
Table 2: Representative Data from GC-MS Trace Analysis of a Complex Mixture
| Retention Time (min) | Detected Compound | CAS Number | Hypothetical Concentration (µg/g) |
|---|---|---|---|
| 5.4 | Limonene | 5989-27-5 | 15.2 |
| 7.2 | Linalool | 78-70-6 | 8.9 |
| 9.8 | This compound | 84254-82-0 | 1.3 |
| 11.5 | Alpha-Pinene | 80-56-8 | 5.6 |
Theoretical and Computational Chemistry Applications
Computational chemistry offers powerful tools for investigating the properties and behavior of molecules at the atomic level, providing insights that can be difficult to obtain through experimental methods alone.
Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are used to predict the geometric and electronic structure of molecules, as well as their reactivity and interactions with other molecules. researchgate.netnih.gov These studies can provide valuable information about bond lengths, bond angles, vibrational frequencies, and the distribution of electron density within a molecule. researchgate.netnih.gov
While general quantum chemical methods are widely applied to esters, specific computational studies focused on the detailed quantum mechanical properties of this compound are not readily found in the scientific literature. Such studies could, in principle, be used to understand its conformational preferences and how it interacts with olfactory receptors.
The table below lists some key molecular properties of an ester that can be determined through quantum mechanical calculations.
Table 3: Molecular Properties of a Generic Ester Obtainable from Quantum Chemical Calculations
| Property | Description | Method of Calculation |
|---|---|---|
| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Geometry Optimization (e.g., DFT) |
| Dipole Moment | A measure of the molecule's overall polarity. | Electronic Structure Calculation |
| Vibrational Frequencies | Frequencies of molecular vibrations, corresponding to IR spectra. | Frequency Calculation |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals, related to reactivity. | Electronic Structure Calculation |
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. pku.edu.cn By calculating the energies of reactants, transition states, and products, chemists can map out the most likely pathway for a reaction and gain insight into the factors that control its rate and outcome. pku.edu.cn For a compound like this compound, these methods could be used to study its formation via esterification or its degradation pathways.
The prediction of reaction pathways for the synthesis of esters is a general area of computational chemistry research. mdpi.com However, specific computational studies detailing the reaction pathways for the synthesis of this compound have not been identified.
A general workflow for the computational prediction of a reaction pathway is outlined in the table below.
Table 4: General Steps in Computational Reaction Pathway Prediction
| Step | Description | Computational Method |
|---|---|---|
| 1. Reactant/Product Optimization | Determine the lowest energy structures of the starting materials and products. | Geometry Optimization |
| 2. Transition State Search | Locate the highest energy point along the reaction coordinate (the transition state). | Transition State Search Algorithms (e.g., QST2/3) |
| 3. Intrinsic Reaction Coordinate (IRC) | Confirm that the found transition state connects the reactants and products. | IRC Calculation |
| 4. Energy Profile Construction | Calculate the relative energies of all points to create a reaction energy profile. | Single-Point Energy Calculations |
Research on Novel Materials and Functional Compounds
The incorporation of small organic molecules into larger material structures is a common strategy for creating novel materials with tailored properties. Esters can be used as building blocks in polymers, as plasticizers, or as functional additives.
Research into novel materials often involves the synthesis of polymers with specific side chains to control properties like solubility, thermal stability, or biocompatibility. nih.gov While esters as a class are used in materials science, there is a lack of specific research in the available literature on the use of this compound in the development of new materials or functional compounds. Conceptually, it could be used to introduce flexible, aliphatic side chains into a polymer backbone.
The following table illustrates potential applications of functionalized esters in the field of materials science.
Table 5: Conceptual Applications of Functional Esters in Materials Science
| Material Type | Role of Ester | Potential Property Modification |
|---|---|---|
| Acrylic Polymers | Comonomer | Increased flexibility, lower glass transition temperature |
| Polyesters | Monomer unit | Control over biodegradability and mechanical properties |
| PVC Formulations | Plasticizer | Enhanced softness and workability |
| Biocompatible Coatings | Surface modifier | Improved biocompatibility and controlled drug release |
Investigations into Isobutyrate Esters as Eco-Safe Plasticizers (e.g., Research on 3-Hydroxy-2,2,4-trimethylpentyl Isobutyrate for Polymer Applications)
In the broader context of material science, there is a significant and growing interest in the development of environmentally friendly plasticizers to replace traditional ones, such as certain phthalates, due to health and environmental concerns. Isobutyrate esters, as a class of compounds, are being explored for their potential in these applications.
Research on 3-Hydroxy-2,2,4-trimethylpentyl Isobutyrate:
3-Hydroxy-2,2,4-trimethylpentyl isobutyrate is recognized for its utility in polymer applications, particularly as a coalescing agent in latex paints and other water-based coating systems. Its function is to aid in the formation of a continuous film as the paint dries, which is a role analogous to that of a plasticizer in providing flexibility and durability to the polymer matrix.
Key Findings from Polymer Research:
Enhanced Film Formation: Research has demonstrated that isobutyrate esters can effectively lower the minimum film formation temperature (MFFT) of various latex polymers. This allows for the application of coatings at lower temperatures without compromising the integrity of the final film.
Improved Polymer Compatibility: Studies indicate that the molecular structure of isobutyrate esters, including their branching and polarity, plays a crucial role in their compatibility with different polymer systems. This compatibility is essential for preventing phase separation and ensuring the long-term stability and performance of the plasticized material.
Potential for Eco-Friendly Plasticizers: The investigation into isobutyrate esters aligns with the broader goal of developing "eco-safe" plasticizers. These are compounds that exhibit low toxicity, high biodegradability, and minimal migration from the polymer matrix. While comprehensive life-cycle assessments for all isobutyrate esters are not yet available, their chemical nature suggests they may offer a more environmentally benign alternative to some incumbent plasticizers.
The exploration of isobutyrate esters in polymer science underscores a promising avenue for the development of new materials with improved environmental profiles. Although direct research on this compound in this specific application is lacking, the findings from related compounds provide a solid foundation for future investigations into its potential as an eco-safe plasticizer.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H20O2 |
| Molecular Weight | 172.26 g/mol |
| CAS Number | 84254-82-0 |
| Boiling Point | 185.0 °C at 760 mm Hg (estimated) |
| Flash Point | 149.0 °F (65.2 °C) (estimated) |
| LogP (o/w) | 3.530 (estimated) |
Data sourced from various chemical databases. thegoodscentscompany.comnih.gov
Table 2: Chemical Identifiers for 3-Hydroxy-2,2,4-trimethylpentyl Isobutyrate
| Identifier | Value |
| Molecular Formula | C12H24O3 |
| Molecular Weight | 216.32 g/mol |
| CAS Number | 25265-77-4 |
| IUPAC Name | 3-hydroxy-2,2,4-trimethylpentyl 2-methylpropanoate |
Data sourced from chemical supplier and database information.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
